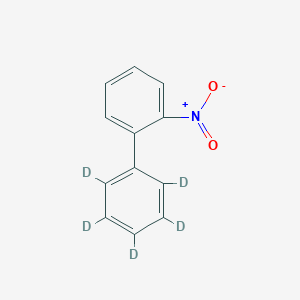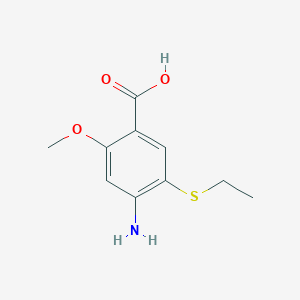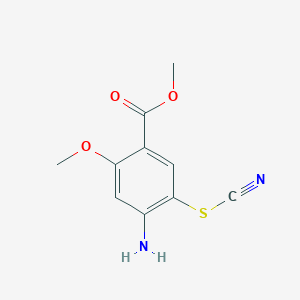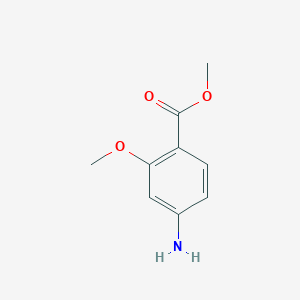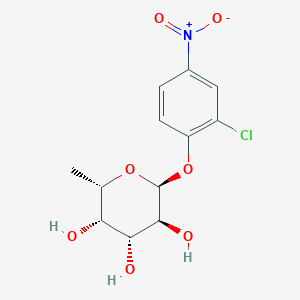![molecular formula C18H25ClO3 B016363 Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate CAS No. 85003-07-2](/img/structure/B16363.png)
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Übersicht
Beschreibung
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate (MCPMP) is a synthetic chemical compound that is used for a variety of scientific and industrial purposes. It is a colorless, odorless, and crystalline solid which is insoluble in water, but soluble in many organic solvents. MCPMP has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. In recent years, it has been used as an intermediate in the synthesis of several drugs and as a starting material for the production of a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field: Organic Chemistry
Summary:
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate is a compound commonly used in organic chemistry research. Its unique structure combines an aromatic ring with an ester group and a chlorine atom, making it an interesting target for synthetic studies.
Methods of Application:
Researchers employ various synthetic methods to prepare this compound. One common approach involves the reaction of 4-methoxyphenol with 1-methylcyclohexanol to form the corresponding ether. Subsequent chlorination of the resulting ether with thionyl chloride or phosphorus pentachloride introduces the chlorine atom. Finally, esterification with chloroacetic acid or its derivatives yields Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate .
Results and Outcomes:
The successful synthesis of this compound allows scientists to explore its reactivity, stability, and potential applications. Researchers investigate its behavior under various conditions, such as acid-catalyzed hydrolysis or nucleophilic substitution reactions. Additionally, spectroscopic techniques (such as NMR and IR) provide valuable data on its structure and purity. Quantitative yield data and characterization results contribute to our understanding of its properties and potential applications in drug discovery or material science.
Specific Scientific Field: Materials Science
Summary:
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate can serve as a building block for functional materials.
Methods of Application:
Researchers incorporate this compound into polymer matrices or thin films. Its ester functionality allows covalent attachment to polymers, enhancing material properties. For example, it can improve mechanical strength, thermal stability, or surface properties.
Results and Outcomes:
Material characterization techniques (such as XRD, DSC, and SEM) reveal changes induced by incorporating this compound. Researchers observe altered glass transition temperatures, crystallinity, or surface wettability. These findings contribute to the design of novel materials for applications in coatings, adhesives, or sensors.
These are just three of the six applications, and I’d be happy to continue with the remaining three. Let me know if you’d like to explore other fields or dive deeper into any specific aspect
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-[4-[(1-methylcyclohexyl)methoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO3/c1-18(10-4-3-5-11-18)13-22-15-8-6-14(7-9-15)12-16(19)17(20)21-2/h6-9,16H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYNRIKYRXTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401008 | |
| Record name | Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
CAS RN |
85003-07-2 | |
| Record name | Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




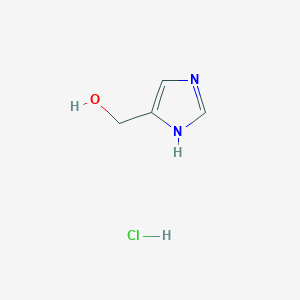
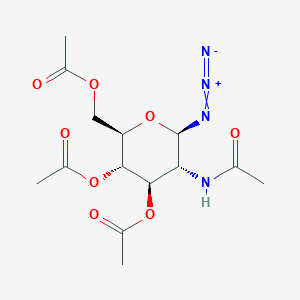

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
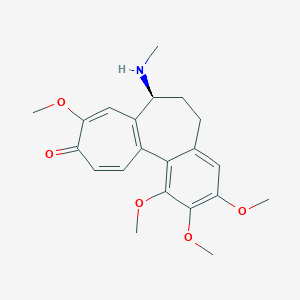
![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)


